molecular formula C21H21ClN2O3 B2917831 2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851406-49-0

2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

Cat. No. B2917831
CAS RN: 851406-49-0
M. Wt: 384.86
InChI Key: RVLDVQBEGOLHLO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, also known as Cpd A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetamide family and contains a quinoline ring system, which is known to exhibit a wide range of biological activities.

Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines compounds to determine their efficacy as corrosion inhibitors for metals in acidic media. These studies demonstrate the relationship between molecular structure and inhibition efficiency, suggesting potential applications in material science and corrosion prevention (Zarrouk et al., 2014).

Structural Analysis and Molecular Geometry

Research on amide derivatives like "2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide" includes examining their structural aspects, such as spatial orientations and crystal structures. These studies are crucial for understanding how molecular geometry affects physical properties and interactions, with implications for materials science and drug design (Kalita & Baruah, 2010).

Antiviral and Therapeutic Research

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating viral diseases such as Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting a potential application in developing treatments for viral infections (Ghosh et al., 2008).

Synthesis and Chemical Properties

The synthesis of novel compounds through reactions involving quinoline derivatives has been explored for various applications, including the development of new pharmaceuticals and materials. These studies detail the chemical reactions and conditions required to produce new compounds, providing a foundation for further research and development in chemistry and pharmacology (Taran et al., 2014).

Potential Pesticide Applications

Derivatives of "this compound" and related compounds have been characterized for their potential as pesticides. X-ray powder diffraction data of new derivatives indicate their applicability in developing organic pesticides, showcasing the intersection of chemistry and agricultural sciences (Olszewska et al., 2009).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-13-3-4-14(2)20-18(13)11-15(21(26)24-20)9-10-23-19(25)12-27-17-7-5-16(22)6-8-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLDVQBEGOLHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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